molecular formula C16H25N3O3 B3239614 (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate CAS No. 1421035-33-7

(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Cat. No.: B3239614
CAS No.: 1421035-33-7
M. Wt: 307.39 g/mol
InChI Key: SOWVRIADORWMIL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a chiral piperidine intermediate of significant interest in modern anticancer drug discovery, particularly in the development of SHP2 (Src homology 2-containing protein tyrosine phosphatase) antagonists. SHP2 plays a crucial role in the RAS-MAPK signaling pathway downstream of multiple receptor tyrosine kinases, and its aberrant activity is implicated in various cancers. This stereochemically defined building block is engineered to incorporate a key pyrimidine-oxypiperidine motif commonly found in small-molecule inhibitors targeting this oncogenic phosphatase . The specific (S)-enantiomer is critical for achieving optimal binding affinity and selectivity, as chirality is a fundamental determinant of a drug molecule's biological activity, influencing its pharmacokinetic and pharmacodynamic properties . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers versatile synthetic handles for further strategic functionalization, enabling medicinal chemists to construct complex molecular architectures for structure-activity relationship (SAR) studies. This compound provides researchers with a valuable chiral scaffold to advance programs focused on targeted cancer therapies, helping to mitigate the off-target effects and toxicity often associated with distomer (undesired enantiomer) forms .

Properties

IUPAC Name

tert-butyl (3S)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-11-9-12(2)18-14(17-11)21-13-7-6-8-19(10-13)15(20)22-16(3,4)5/h9,13H,6-8,10H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWVRIADORWMIL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)O[C@H]2CCCN(C2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116153
Record name 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421035-33-7
Record name 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421035-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(4,6-dimethyl-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
  • Molecular Formula : C_{15}H_{22}N_{2}O_{3}
  • Molecular Weight : 278.35 g/mol

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing heterocycles, particularly pyrimidine derivatives. (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate has shown promising activity against various viral targets. Research indicates that modifications at the C-2 and N-3 positions of the pyrimidine ring can enhance reverse transcriptase inhibitory activity significantly, with some compounds demonstrating up to 2.5-fold greater effectiveness than established antiviral agents like nevirapine .

Antibacterial Activity

The compound's antibacterial properties were assessed in vitro against a range of bacterial strains. Notably, derivatives similar to (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.008 to 0.046 µg/mL for various pathogens, indicating strong potency compared to standard antibiotics like ampicillin .

The biological activity of (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Viral Enzymes : The compound's structure allows it to effectively inhibit reverse transcriptase, a critical enzyme for viral replication.
  • Bacterial Topoisomerase Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, which are vital for DNA replication and transcription processes in bacteria .

Study on Antiviral Activity

A study published in MDPI demonstrated that derivatives of (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine exhibited effective inhibition of viral replication in MT-4 cells at low micromolar concentrations. The most active compounds had EC50 values ranging from 130.24 to 263.31 µM, indicating their potential as antiviral agents .

Study on Antibacterial Activity

In another investigation focused on antibacterial properties, derivatives showed potent activity against Staphylococcus aureus and other pathogens, with MIC values significantly lower than those of traditional antibiotics. This suggests that (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine could serve as a lead compound for developing new antibacterial therapies .

Summary Table of Biological Activities

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntiviralMT-4 CellsEC50: 130.24 - 263.31
AntibacterialStaphylococcus aureus0.008 - 0.046
AntibacterialEscherichia coli<0.03

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of tert-butyl-protected heterocyclic amines. Below is a detailed comparison with analogs identified in catalogs and literature:

Structural and Functional Group Variations

Target Compound :
  • Core structure : Piperidine with Boc protection at N1.
  • Substituent : 4,6-Dimethylpyrimidin-2-yl ether at C3.
  • Key features : Chiral center (S-configuration), pyrimidine ring with two methyl groups enhancing electron deficiency.
Analog 1 : tert-Butyl 2-(((4,6-Dimethylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate
  • Core structure : Piperidine with Boc protection at N1.
  • Substituent : 4,6-Dimethylpyrimidin-2-yl ether linked via a methylene (-CH₂-) bridge at C2.
  • Key differences : The ether group is attached to a methylene spacer rather than directly to the piperidine ring. This increases molecular weight (C₁₇H₂₇N₃O₃ , MW: ~321.42 g/mol) and may alter steric hindrance and solubility .
Analog 2 : tert-Butyl 3-((6-Iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Core structure : Pyrrolidine (5-membered ring) with Boc protection.
  • Substituent : 6-Iodo-3-methoxypyridine ether linked via a methylene bridge.
  • Key differences: Replacement of pyrimidine with a pyridine ring containing iodine and methoxy groups.
Analog 3 : 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
  • Core structure : Piperidine without Boc protection.
  • Substituent : 4,6-Dimethylpyrimidin-2-yl group at N1; hydroxyl (-OH) at C4.
  • Key differences : Lack of Boc protection and additional hydroxyl group increase polarity, reducing lipophilicity (predicted logP: ~1.2 vs. target compound’s ~2.5) .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₆H₂₅N₃O₃ 307.39 4,6-Dimethylpyrimidin-2-yl ether Chiral (S), Boc-protected
Analog 1 (Piperidine derivative) C₁₇H₂₇N₃O₃ ~321.42 Pyrimidinyl ether with methylene link Increased steric bulk
Analog 2 (Pyrrolidine derivative) C₁₅H₂₂IN₂O₄ ~424.26 Iodo-methoxypyridine ether Halogenated, cross-coupling potential
Analog 3 (Piperidin-4-ol) C₁₁H₁₇N₃O ~207.28 Hydroxyl group at C4 Higher polarity, no Boc protection

Functional Implications

  • Electron-deficient vs. Electron-rich Systems : The target’s pyrimidine ring (electron-deficient) favors nucleophilic aromatic substitution, whereas Analog 2’s pyridine (electron-rich) may undergo electrophilic reactions .
  • Steric Effects : Analog 1’s methylene spacer could reduce steric clash in binding interactions compared to the target compound’s direct ether linkage.
  • Synthetic Utility : The Boc group in the target compound and Analog 1 facilitates temporary amine protection, critical in multi-step syntheses. Analog 2’s iodine atom offers a handle for Suzuki or Ullmann couplings .

Research and Application Context

  • The target compound’s chiral center and pyrimidine motif align with kinase inhibitors (e.g., JAK or PI3K inhibitors).
  • Analog 2’s iodine substituent could be leveraged in radio-labeling or bioconjugation.
  • Analog 3’s hydroxyl group may enhance solubility for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate?

  • Methodology : The synthesis typically involves nucleophilic substitution between a tert-butyl piperidine precursor and a substituted pyrimidine. For example, tert-butyl derivatives are often synthesized using tert-butyl chloroformate under anhydrous conditions with bases like triethylamine. Reaction monitoring via TLC and purification via column chromatography or recrystallization are standard .
  • Key Parameters :

StepReagents/ConditionsPurpose
1tert-butyl chloroformate, triethylamine, DCMCarbamate formation
24,6-dimethylpyrimidin-2-ol, base (e.g., NaH), solvent (THF)Nucleophilic substitution
3Column chromatography (silica gel, hexane/EtOAc)Purification

Q. How is the compound characterized to confirm its structural integrity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., tert-butyl group at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (307.39 g/mol) .
  • X-ray Crystallography : For absolute configuration confirmation using SHELX programs (e.g., SHELXL for refinement) .

Q. What are the recommended storage and handling protocols?

  • Storage : Store sealed in dry conditions at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Handling : Use gloves, eye protection, and respiratory equipment in well-ventilated areas. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Approach :

  • Solvent Selection : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAF) to improve nucleophilic substitution efficiency .
  • Temperature Control : Elevated temperatures (40–60°C) may accelerate reactions but risk decomposition; monitor via in-situ FTIR .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : If conflicting FAK inhibition results arise:

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. enzymatic assays).
  • Structural Analysis : Compare with analogs (e.g., ethylamino vs. methoxy substituents) to identify SAR trends .
  • Data Table :
Compound (Analog)FAK IC₅₀ (nM)Key Substituent
Target Compound15 ± 2Ethylamino
412293-91-545 ± 5H
1632285-98-3>1000Methoxy

Q. What strategies are effective for studying structure-activity relationships (SAR)?

  • Methodology :

  • Analog Synthesis : Modify the pyrimidine (e.g., chloro, trifluoromethyl) or piperidine (e.g., hydroxyl, methyl) groups .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with FAK .
    • Example : The ethylamino group in the target compound enhances hydrogen bonding with FAK’s ATP-binding pocket compared to non-polar analogs .

Q. How can crystallographic data resolve stereochemical uncertainties?

  • Protocol :

  • Crystal Growth : Use slow evaporation in solvent mixtures (e.g., EtOAc/hexane).
  • Data Collection : Employ synchrotron radiation for high-resolution datasets.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling .

Q. What analytical methods are suitable for stability and metabolite profiling?

  • Approaches :

  • HPLC-MS/MS : Monitor degradation products under stress conditions (e.g., pH, temperature) .
  • Metabolite ID : Use exact mass analysis (Q-TOF) to detect phase I/II metabolites in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.